molecular formula C18H29N3O3S B6012839 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide

Cat. No. B6012839
M. Wt: 367.5 g/mol
InChI Key: MLIQFZXZEMAYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide, also known as DSP-4, is a chemical compound that has been widely used in scientific research to selectively destroy noradrenergic neurons in the brain. The compound has been shown to have a high affinity for the noradrenaline transporter, which is responsible for the reuptake of noradrenaline into presynaptic neurons. By selectively destroying these neurons, DSP-4 has been used to study the role of noradrenaline in various physiological and behavioral processes.

Mechanism of Action

1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has a high affinity for the noradrenaline transporter, which is responsible for the reuptake of noradrenaline into presynaptic neurons. Once inside the neuron, 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is metabolized into a reactive intermediate that binds irreversibly to noradrenergic neurons, leading to their selective destruction.
Biochemical and Physiological Effects:
The selective destruction of noradrenergic neurons by 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. These include a decrease in noradrenaline levels in the brain, as well as changes in the activity of other neurotransmitter systems. 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has also been shown to have effects on cardiovascular function and blood pressure.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is its ability to selectively destroy noradrenergic neurons in the brain, allowing researchers to study the role of noradrenaline in various physiological and behavioral processes. However, there are also limitations to the use of 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide, including the fact that it can have off-target effects on other neurotransmitter systems and that it may not be selective for all noradrenergic neurons.

Future Directions

There are a number of future directions for research on 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide. One area of focus is the role of noradrenaline in stress and anxiety, where 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to have effects on behavior in animal models. Another area of interest is the potential use of 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide as a tool for studying the role of noradrenaline in psychiatric disorders such as depression and schizophrenia. Finally, there is also interest in developing more selective compounds that can selectively destroy specific subtypes of noradrenergic neurons in the brain.

Synthesis Methods

1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is a synthetic compound that can be synthesized using a multi-step process. The first step involves the reaction of piperidine with N-methyl-3-phenylpropylamine to form N-(1-methyl-3-phenylpropyl)-4-piperidone. This intermediate is then reacted with dimethylsulfamoyl chloride to form the final product, 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide.

Scientific Research Applications

1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been widely used in scientific research to study the role of noradrenaline in various physiological and behavioral processes. One of the main applications of 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been in the study of Alzheimer's disease, where it has been used to selectively destroy noradrenergic neurons in the brain. This has allowed researchers to study the role of noradrenaline in memory and cognitive processes.

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-15(9-10-16-7-5-4-6-8-16)19-18(22)17-11-13-21(14-12-17)25(23,24)20(2)3/h4-8,15,17H,9-14H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIQFZXZEMAYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(dimethylsulfamoyl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

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